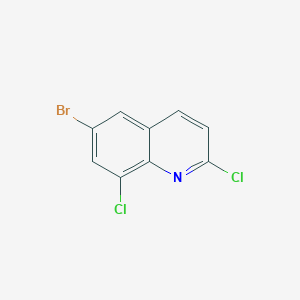

![molecular formula C10H11BrN4O2 B1528854 5-Bromo-3-[(5-etil-1,2,4-oxadiazol-3-il)metil]-2-metil-3,4-dihidropirimidin-4-ona CAS No. 1502433-71-7](/img/structure/B1528854.png)

5-Bromo-3-[(5-etil-1,2,4-oxadiazol-3-il)metil]-2-metil-3,4-dihidropirimidin-4-ona

Descripción general

Descripción

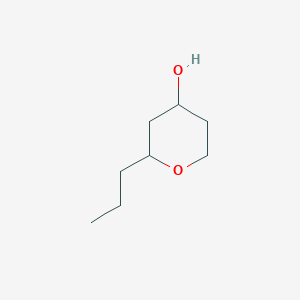

5-Bromo-3-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-2-methyl-3,4-dihydropyrimidin-4-one is a useful research compound. Its molecular formula is C10H11BrN4O2 and its molecular weight is 299.12 g/mol. The purity is usually 95%.

BenchChem offers high-quality 5-Bromo-3-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-2-methyl-3,4-dihydropyrimidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-3-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-2-methyl-3,4-dihydropyrimidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Síntesis de fármacos farmacéuticos

Este compuesto, debido a su complejidad estructural, podría servir como precursor en la síntesis de fármacos farmacéuticos. La presencia de un núcleo de dihidropirimidinona es particularmente interesante porque se encuentra en varios compuestos bioactivos con diversos efectos terapéuticos . El átomo de bromo también ofrece un sitio para una mayor funcionalización a través de reacciones de acoplamiento cruzado, que son fundamentales en el desarrollo de fármacos.

Desarrollo de agentes antimicrobianos

La parte de oxadiazol es conocida por sus propiedades antimicrobianas. Este compuesto podría investigarse por su eficacia contra diversas cepas bacterianas y fúngicas. Su potencial como agente antimicrobiano podría ser significativo en el desarrollo de nuevos antibióticos, especialmente frente a la creciente resistencia a los antibióticos .

Investigación anticancerígena

Los compuestos con estructuras similares se han evaluado por sus actividades antitumorales. La combinación única de grupos funcionales en este compuesto sugiere que podría ser un candidato para el desarrollo de fármacos anticancerígenos. Podría interactuar con enzimas o receptores específicos en las células cancerosas, inhibiendo su crecimiento o induciendo apoptosis .

Estudios neurofarmacológicos

La similitud estructural de este compuesto con sustancias neuroactivas conocidas sugiere posibles aplicaciones en neurofarmacología. Podría utilizarse para estudiar diversas vías y trastornos neurológicos, ofreciendo posiblemente información sobre el tratamiento de afecciones como la enfermedad de Alzheimer o el Parkinson .

Investigación antiinflamatoria y analgésica

El sistema cíclico de dihidropirimidinona se ha asociado con propiedades antiinflamatorias y analgésicas. Este compuesto podría sintetizarse y probarse para estas actividades, contribuyendo al desarrollo de nuevos fármacos antiinflamatorios o analgésicos .

Sondas de biología química

En la biología química, este compuesto podría utilizarse como sonda para estudiar sistemas biológicos. Su estructura química distintiva permite la posibilidad de que se una a proteínas o secuencias de ADN específicas, lo que puede ayudar a comprender las interacciones moleculares dentro de las células .

Química agrícola

Se sabe que el anillo de oxadiazol posee actividades herbicidas e insecticidas. Este compuesto podría explorarse para su uso en química agrícola para desarrollar nuevos pesticidas o herbicidas que sean más efectivos y respetuosos con el medio ambiente .

Mecanismo De Acción

Target of Action

The compound contains a 1,2,4-oxadiazole ring, which is a heterocyclic compound. Compounds with this ring have been synthesized as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial, etc. activities .

Biochemical Pathways

Without specific information on the compound, it’s difficult to determine the exact biochemical pathways it affects. Many drugs with a 1,2,4-oxadiazole ring are known to have broad-spectrum biological activities .

Pharmacokinetics

The lipophilicity of a compound can influence its pharmacokinetics, including its ability to cross the blood-brain barrier .

Result of Action

Compounds with a 1,2,4-oxadiazole ring have been found to exhibit a range of biological activities, including anti-infective properties .

Propiedades

IUPAC Name |

5-bromo-3-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-2-methylpyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN4O2/c1-3-9-13-8(14-17-9)5-15-6(2)12-4-7(11)10(15)16/h4H,3,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XETAJPCLCCGKOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=NO1)CN2C(=NC=C(C2=O)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Benzyl-1-oxa-3,7-diaza-spiro[4.5]decan-2-one](/img/structure/B1528774.png)

![2-[(4-Aminophenyl)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B1528779.png)

![2-{[(tert-butoxy)carbonyl]amino}-3-(1H-pyrrol-2-yl)propanoic acid](/img/structure/B1528784.png)

![2,6-Dioxaspiro[4.5]decan-9-amine](/img/structure/B1528785.png)

![3-[(Cyanomethyl)sulfanyl]benzoic acid](/img/structure/B1528786.png)

![2-[(5-Bromopyridin-3-yl)oxy]acetic acid](/img/structure/B1528792.png)